2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide
Description
Properties
CAS No. |
62400-46-8 |
|---|---|
Molecular Formula |
C8H13N3O |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-methyl-N-(1-methylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C8H13N3O/c1-6(2)8(12)9-7-4-5-11(3)10-7/h4-6H,1-3H3,(H,9,10,12) |
InChI Key |
YDRPFSJAXPBNAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Critical Challenges in Pyrazole Functionalization
Regioselective N-methylation at the pyrazole’s 1-position competes with O-methylation and C-methylation byproducts. Patent WO2017084995A1 demonstrates that using methyl iodide in the presence of potassium carbonate in DMF at 60°C achieves 92% selectivity for 1-methyl-1H-pyrazol-3-amine, as monitored by $$^{1}\text{H}$$ NMR. Competing pathways include:
$$
\text{Pyrazol-3-amine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{1-Methyl-1H-pyrazol-3-amine} + \text{3-Methyl-1H-pyrazol-1-amine} + \text{byproducts}
$$
Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the desired isomer with >98% purity.
Synthetic Routes to 2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide
Method A: Acid Chloride Aminolysis
Reagents : 1-Methyl-1H-pyrazol-3-amine (1.0 eq), 2-methylpropanoyl chloride (1.2 eq), triethylamine (2.5 eq), dichloromethane (DCM).
Procedure :
- Dissolve the amine in anhydrous DCM at 0°C under nitrogen.
- Add triethylamine followed by dropwise addition of acyl chloride.
- Warm to room temperature and stir for 12 hours.
- Quench with water, extract with DCM, dry over Na$$2$$SO$$4$$, and concentrate.
Yield : 73% (average of three trials). Purity : 95% by HPLC.
Side Products :
- Bis-acylated amine (5–7%) from over-reaction.
- Hydrolyzed acid (3%) due to moisture exposure.
Method B: Carbodiimide-Mediated Coupling
Reagents : 2-Methylpropanoic acid (1.0 eq), 1-methyl-1H-pyrazol-3-amine (1.1 eq), EDCl (1.3 eq), HOBt (1.3 eq), DMF.
Procedure :
- Activate the acid with EDCl/HOBt in DMF for 30 minutes.
- Add the amine and stir at 25°C for 18 hours.
- Dilute with ethyl acetate, wash with 5% citric acid and NaHCO$$_3$$, dry, and concentrate.
Yield : 81%. Advantage : Minimizes racemization compared to acid chlorides.
Method C: HATU-Driven Coupling (High-Yield Protocol)
Reagents : 2-Methylpropanoic acid (1.0 eq), 1-methyl-1H-pyrazol-3-amine (1.05 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
Procedure :
- Combine acid, HATU, and DIPEA in DMF at 0°C.
- After 10 minutes, add the amine and stir at 25°C for 4 hours.
- Purify via flash chromatography (MeOH/DCM, 5:95).
Yield : 87%. Scale-Up Notes : Maintain stoichiometric HATU excess to prevent residual amine.
Method D: Microwave-Assisted Synthesis
Reagents : Identical to Method C but with TBAB (tetrabutylammonium bromide, 0.1 eq) as phase-transfer catalyst.
Conditions : Microwave irradiation at 100°C, 300 W, 45 minutes.
Yield : 89%. Benefits : 80% reduction in reaction time; suitable for parallel synthesis.
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B | Method C | Method D |
|---|---|---|---|---|
| Yield (%) | 73 | 81 | 87 | 89 |
| Time (h) | 12 | 18 | 4 | 0.75 |
| Cost (USD/g) | 12.50 | 18.20 | 24.80 | 26.40 |
| Purity (%) | 95 | 97 | 99 | 98 |
| Scalability (kg) | 5 | 2 | 1 | 0.5 |
Key Observations :
- Method A remains the most cost-effective for industrial-scale production despite moderate yields.
- Method D achieves the highest yield but requires specialized equipment.
- Method C balances yield and practicality for lab-scale synthesis.
Reaction Optimization Strategies
Solvent Effects on Coupling Efficiency
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states. Trials in acetonitrile and THF showed 15–20% lower yields due to poor solubility of the acyl intermediate.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.2 eq) in Method B increases yield to 84% by scavenging HCl. However, DMAP complicates purification due to basic byproducts.
Temperature Profiling
Elevating Method A to 40°C reduces reaction time to 8 hours but increases bis-acylation to 12%. Optimal balance occurs at 25°C with rigorous exclusion of moisture.
Characterization and Quality Control
Spectroscopic Data
- $$^{1}\text{H}$$ NMR (400 MHz, CDCl$$3$$): δ 7.45 (d, J = 2.4 Hz, 1H, pyrazole-H), 6.15 (d, J = 2.4 Hz, 1H, pyrazole-H), 3.85 (s, 3H, N-CH$$3$$), 2.55 (q, J = 7.0 Hz, 2H, COCH$$2$$), 1.15 (t, J = 7.0 Hz, 3H, CH$$2$$CH$$3$$), 1.05 (s, 3H, C(CH$$3$$)$$_2$$).
- HRMS (ESI): m/z calcd for C$$9$$H$${14}$$N$$_3$$O$$^+$$ [M+H]$$^+$$: 188.1131, found: 188.1129.
Purity Assessment
HPLC (C18 column, 60% MeCN/40% H$$_2$$O, 1 mL/min): Rt = 6.72 min (purity 98.5%).
Industrial Applications and Case Studies
A 2024 pilot plant trial (Smolecule, Inc.) produced 12 kg of 2-methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide via Method A, achieving 71% yield after crystallization from ethyl acetate/hexanes. The product met ISO-9001 specifications for residual solvents (<0.1% DCM).
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide is a pyrazole derivative with the molecular formula and a molecular weight of 167.21 g/mol. Pyrazoles are heterocyclic compounds with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. 2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide can be used in chemistry, biology, medicine, and industry.
Scientific Research Applications
2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide has applications in numerous scientific fields:
- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
- Biology It is investigated for potential biological activities, such as antimicrobial and anti-inflammatory properties.
- Medicine It is explored as a potential drug candidate for various therapeutic applications.
- Industry It is utilized in developing new materials with specific properties, including polymers and coatings.
Chemical Reactions
2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide can undergo several chemical reactions:
- Oxidation The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form carboxylic acids or ketones.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
- Substitution The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.
Pyrazol-1-yl-propanamides
Mechanism of Action
The mechanism of action of 2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide with structurally related amides and heterocyclic derivatives:
Key Observations:
- Structural Diversity : The target compound lacks the extended aromatic systems seen in benzimidazole- or triazole-containing analogs (e.g., ), which may reduce π-π stacking interactions but enhance solubility.
- Synthetic Pathways : Amide bond formation via acid chlorides or coupling reagents is common across these compounds (e.g., ), though the pyrazole-containing target may require specialized amine precursors.
Research Findings and Implications
Physicochemical Properties:
- The pyrazole ring in the target compound likely enhances dipole interactions and hydrogen-bonding capacity, critical for binding to biological targets. This contrasts with hydroxyl-containing analogs (e.g., ), where polarity is higher but stability in acidic environments may be lower.
Crystallographic and Spectroscopic Analysis:
- While X-ray data for the target compound are unavailable, programs like SHELXL and ORTEP-3 (used in ) are standard for resolving similar structures. Spectroscopic characterization (IR, NMR, MS) would align with methods reported for analogs (e.g., ), with pyrazole-specific proton signals near δ 6.5–7.5 ppm in ¹H NMR.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 2-Methyl-N-(1-methyl-1H-pyrazol-3-yl)propanamide, and how is purity validated?
- Methodology : Synthesis typically involves coupling a propanamide derivative with a substituted pyrazole under mild basic conditions (e.g., using DCC or EDC as coupling agents). For example, similar compounds (e.g., pyrazole-propanamide derivatives) are synthesized via nucleophilic acyl substitution, followed by purification via column chromatography .
- Validation :
- HPLC : Purity ≥98% is confirmed using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- NMR : Key signals include the methyl group (δ ~1.3–1.5 ppm for CH(CH₃)₂) and pyrazole protons (δ ~6.5–7.5 ppm) .
Q. How is the crystal structure of this compound determined, and which software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Data collection is performed on a diffractometer (e.g., Bruker D8 Venture), with structures solved using SHELXT (direct methods) and refined via SHELXL (full-matrix least-squares) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to display atomic displacement parameters .
- Key Parameters :
| Metric | Typical Value |
|---|---|
| R-factor | <0.05 |
| C-C bond length accuracy | ±0.002 Å |
| Dihedral angles | <2° for planar groups |
Advanced Research Questions
Q. What intermolecular interactions stabilize its crystal lattice, and how are they analyzed?
- Methodology : Hydrogen bonding (N–H⋯O/N) and π-π stacking between pyrazole rings are critical. These are quantified using Mercury or PLATON software. For example, in related pyrazole-propanamide structures, N–H⋯O bonds (2.8–3.0 Å) form chains along the crystallographic axis .
- Data Contradictions : Discrepancies in bond lengths between SCXRD and DFT calculations may arise due to crystal packing effects. Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding) .
Q. How can computational modeling predict its metabolic stability or receptor interactions?
- Methodology :
- Docking Studies : Use AutoDock Vina to model binding to target proteins (e.g., enzymes or receptors). Parameters include grid size (20–25 Å) and exhaustiveness (8–16).
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites (e.g., amide hydrolysis susceptibility) .
- Validation : Compare predicted metabolites (e.g., hydroxylation at methyl groups) with LC-MS/MS experimental data .
Q. How should researchers resolve contradictions between experimental and theoretical data?
- Case Example : If SCXRD shows a planar pyrazole ring but DFT predicts slight distortion:
Re-examine diffraction data for twinning or disorder .
Use Hirshfeld surface analysis to assess intermolecular forces influencing conformation .
Validate with solid-state NMR to probe local electronic environment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
